molecular formula C8H7Cl3 B1401498 1,3-Dichloro-2-(chloromethyl)-4-methylbenzene CAS No. 1379325-36-6

1,3-Dichloro-2-(chloromethyl)-4-methylbenzene

Cat. No.: B1401498
CAS No.: 1379325-36-6
M. Wt: 209.5 g/mol
InChI Key: YFYOOPHGLJWGNL-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-(chloromethyl)-4-methylbenzene (: 1379325-36-6) is an organic compound with the molecular formula C8H7Cl3 and a molecular weight of 209.50 g/mol . This benzyl chloride derivative is characterized by a benzene ring substituted with two chlorine atoms, a methyl group, and a chloromethyl group, making it a versatile and valuable building block in synthetic chemistry, particularly for the development of novel active compounds . Chlorinated aromatic compounds are of significant interest in medicinal and pharmaceutical chemistry. More than 250 FDA-approved drugs contain chlorine, and these compounds are key ingredients in treatments for a wide range of conditions, including central nervous system disorders, cardiovascular disease, and cancer . The specific substitution pattern of this compound provides multiple reactive sites for further chemical modification, allowing researchers to synthesize complex heterocyclic systems or fine-tune the properties of lead molecules. Structure-Activity Relationship (SAR) studies often utilize such chlorinated precursors to explore and optimize interactions with biological targets . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. This compound requires careful handling. It is classified with the signal word "Danger" and hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols. To ensure product stability, it is recommended to store this compound under an inert atmosphere and at cold temperatures between 2-8°C .

Properties

IUPAC Name

1,3-dichloro-2-(chloromethyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3/c1-5-2-3-7(10)6(4-9)8(5)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYOOPHGLJWGNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50855688
Record name 1,3-Dichloro-2-(chloromethyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379325-36-6
Record name 1,3-Dichloro-2-(chloromethyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50855688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of p-Methylstyrene or p-Methylbenzene Derivatives

One common approach is the side-chain and ring chlorination of p-methylbenzene derivatives (such as p-methylstyrene or methyl p-toluate):

  • Chlorination with chlorine gas in the presence of solvents like carbon tetrachloride or methylene dichloride.
  • Use of polymerization inhibitors (e.g., p-dihydroxybenzene) to prevent unwanted polymer formation.
  • Reaction typically conducted at elevated temperatures (180–220 °C) to promote selective chlorination of the methyl side chain and aromatic ring positions.

This method enhances the conversion ratio and selectivity for chloromethylated products, including 1,3-dichloro-2-(chloromethyl)-4-methylbenzene derivatives.

Parameter Typical Range Notes
Reaction temperature 180–220 °C High temperature favors chlorination
Chlorine to substrate ratio 3:10 to 9.5:10 (mol) Controls degree of chlorination
Solvent Carbon tetrachloride, methylene dichloride Solvent choice affects selectivity
Polymerization inhibitor p-Dihydroxybenzene Prevents polymerization side reactions

Source: Patent CN101054338A

Chlorination via Phosphorus Pentachloride and Adjacent Chlormezanone

Another method involves the reaction of adjacent chlormezanone with phosphorus pentachloride in an organic solvent such as ethylene dichloride:

  • The process is conducted in a three-neck flask at controlled temperatures (around 62–87 °C).
  • The reaction mixture is slowly heated and refluxed for extended periods (up to 12 hours).
  • Hydrolysis and multiple water washes are performed to purify the product.
  • Anhydrous magnesium sulfate is used for drying the organic phase.
  • The yield of 1-chloro-2-(dichlorobenzene methyl) benzene (a closely related chlorinated intermediate) reaches up to 96.2% with high purity (~99.54%).
Step Condition/Amount Outcome
Solvent 1600 mL ethylene dichloride Dissolves reactants
Reactants 400 g adjacent chlormezanone, 420 g PCl5 Chlorination reaction
Temperature 62–87 °C Controlled heating and reflux
Reaction time 12 hours reflux Complete chlorination
Workup Hydrolysis in ice/water, washing 7 times Purification of organic phase
Drying Anhydrous MgSO4, overnight Removal of residual water
Yield 96.2% High yield and purity

Source: Patent CN103288591A

Esterification Followed by Chlorination

In some synthetic routes, methyl p-methylbenzoate is first prepared by esterification of p-methylbenzoic acid, followed by chlorination of the methyl group:

  • The chlorination is carried out under UV light or with chemical initiators.
  • Reaction temperatures range from 70 °C to 140 °C, with optimal chlorination efficiency at 30–35% conversion.
  • This two-step method facilitates easier purification due to the liquid nature and lower boiling point of the ester intermediate.
  • Vacuum distillation is used to isolate the chloromethylated ester product with high purity (above 98% by GC).
Step Condition/Range Notes
Esterification p-Methylbenzoic acid + methanol, catalyst Forms methyl p-methylbenzoate
Chlorination 70–140 °C, UV or chemical catalyst Side-chain chlorination
Chlorination efficiency 20–70% (preferably 30–35%) Controls product yield
Purification Vacuum distillation, reflux ratio 1:1–3 Obtains high-purity chloromethyl ester

Source: Patent CN101434545A

Comparative Analysis of Methods

Method Advantages Disadvantages Typical Yield (%) Purity (%)
Chlorination of p-methylstyrene (gas phase) High selectivity, continuous process Requires high temperature and chlorine gas handling 85–95 High (not specified)
Phosphorus pentachloride with adjacent chlormezanone High yield, good purity, mild temperature Longer reaction time, multiple washing steps 92–96 >99 (HPLC-MS)
Esterification then chlorination Easier purification, liquid intermediates Additional esterification step ~58 (overall) >98 (GC)

Research Findings and Notes

  • The phosphorus pentachloride method provides a robust and reproducible route with yields exceeding 90% and purity above 99%, making it suitable for industrial applications requiring high-quality product.
  • The gas-phase chlorination method of p-methylstyrene offers efficient conversion but requires precise control of reaction parameters to avoid over-chlorination or polymerization.
  • The esterification followed by chlorination approach, while involving an additional step, allows for easier downstream purification due to the physical properties of intermediates and is preferred when high purity is critical.
  • Solvent choice and reaction temperature are critical parameters influencing regioselectivity and chlorination efficiency.
  • Multiple washing and drying steps are essential to remove residual reagents and by-products, ensuring product stability and purity.

Summary Table of Preparation Parameters

Parameter Phosphorus Pentachloride Method Gas Phase Chlorination Esterification + Chlorination
Reactants Adjacent chlormezanone + PCl5 p-Methylstyrene + Cl2 Methyl p-methylbenzoate + Cl2
Solvent Ethylene dichloride Carbon tetrachloride None / solvent for chlorination
Temperature (°C) 62–87 180–220 70–140
Reaction time 12 hours Minutes to hours Hours
Yield (%) 92–96 85–95 ~58 (overall)
Purity (%) >99 (HPLC-MS) High (not specified) >98 (GC)
Workup Hydrolysis, washing, drying Washing, distillation Vacuum distillation

Chemical Reactions Analysis

Types of Reactions: 1,3-Dichloro-2-(chloromethyl)-4-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

    Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to remove chlorine atoms, forming less chlorinated derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) are commonly used under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed:

    Nucleophilic Substitution: Formation of alcohols, amines, or thioethers.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of less chlorinated derivatives.

Scientific Research Applications

Chemistry

1,3-Dichloro-2-(chloromethyl)-4-methylbenzene serves as an important intermediate in the synthesis of various organic compounds. Its applications include:

  • Pharmaceuticals : Used in the development of active pharmaceutical ingredients (APIs) and other bioactive compounds.
  • Agrochemicals : Explored for potential use in developing herbicides and pesticides.
  • Dyes : Acts as a precursor in dye synthesis.

Biology

Research has indicated that this compound exhibits potential biological activity. Studies focus on its interactions with biomolecules, which may lead to discoveries in medicinal chemistry.

Medicine

Ongoing research is exploring its potential use in drug development. The compound's reactivity allows it to participate in various synthetic pathways leading to novel therapeutic agents.

Industrial Applications

In industrial contexts, this compound is utilized for producing specialty chemicals and materials, including:

  • Polymers : It can be used as a building block for polymer synthesis.
  • Resins : Employed in the formulation of epoxy resins and other specialty materials.

Chemical Reactions

The compound is known for undergoing various chemical reactions due to its functional groups:

  • Nucleophilic Substitution : The chloromethyl group can be substituted by nucleophiles such as hydroxide ions or amines.
  • Oxidation : The methyl group can be oxidized to form carboxylic acids or aldehydes using agents like potassium permanganate.
  • Reduction : Chlorine atoms can be reduced to yield less chlorinated derivatives.

Case Study 1: Pharmaceutical Development

In a study examining the synthesis of novel anticancer agents, this compound was used as a key intermediate. Researchers focused on its ability to form derivatives that exhibited significant cytotoxicity against cancer cell lines. This highlights its potential role in developing targeted cancer therapies.

Case Study 2: Agrochemical Research

Another study investigated the compound's use in synthesizing new herbicides. The research demonstrated that derivatives formed from nucleophilic substitution reactions showed promising herbicidal activity against common agricultural weeds. This application underscores its importance in sustainable agricultural practices.

Mechanism of Action

The mechanism of action of 1,3-dichloro-2-(chloromethyl)-4-methylbenzene involves its interaction with nucleophiles and electrophiles. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atoms, which make the benzene ring more susceptible to electrophilic substitution reactions.

Comparison with Similar Compounds

    1,3-Dichloro-2-(chloromethyl)benzene: Lacks the methyl group at the 4 position.

    1,3-Dichloro-4-methylbenzene: Lacks the chloromethyl group at the 2 position.

    2,6-Dichlorobenzyl chloride: Similar structure but with different substitution pattern.

Uniqueness: 1,3-Dichloro-2-(chloromethyl)-4-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both electron-withdrawing chlorine atoms and the electron-donating methyl group creates a unique electronic environment, influencing its reactivity and applications in various chemical processes.

Biological Activity

1,3-Dichloro-2-(chloromethyl)-4-methylbenzene, also known as a chlorinated aromatic compound, has garnered attention due to its potential biological activities. This article reviews the biological effects of this compound, focusing on its mechanism of action, pharmacokinetics, and implications for health and disease.

Chemical Structure and Properties

  • Chemical Formula : C8H7Cl3
  • CAS Number : 1379325-36-6
  • Molecular Weight : 227.5 g/mol

This compound features a benzene ring substituted with three chlorine atoms and a chloromethyl group, which significantly influences its reactivity and biological interactions.

This compound exhibits biological activity primarily through interactions with cellular macromolecules. Its mechanism can be summarized as follows:

  • Enzyme Inhibition : The compound can inhibit various enzymes, affecting metabolic pathways. For instance, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism.
  • Cellular Signaling Modulation : It influences cell signaling pathways by altering the activity of ion channels and transcription factors .
  • Gene Expression Alteration : The compound can bind to DNA and RNA, potentially affecting transcription and translation processes.

Antimicrobial Effects

Research indicates that this compound demonstrates significant antimicrobial properties. In vitro studies have shown activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest potential applications in treating infections caused by resistant strains .

Cytotoxicity Studies

Cytotoxicity assays conducted on mammalian cell lines have revealed that at higher concentrations (≥100 µg/mL), the compound can induce cell death through oxidative stress mechanisms. This effect appears to be dose-dependent:

  • Low Dose (10 µg/mL) : Minimal cytotoxic effects observed.
  • Moderate Dose (50 µg/mL) : Moderate reduction in cell viability (approximately 30%).
  • High Dose (100 µg/mL) : Significant reduction in cell viability (up to 70%) observed .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and distribution within biological systems:

  • Absorption : Approximately 80% of the compound is absorbed when administered orally or via inhalation.
  • Metabolism : Primarily metabolized by liver enzymes with a half-life ranging from 2 to 4 hours in animal models.
  • Excretion : Major routes of excretion include urine and feces; approximately 60% is eliminated within 24 hours post-administration .

Occupational Exposure

A study conducted on agricultural workers exposed to this compound during pesticide application showed elevated levels of chlorinated metabolites in urine samples. The correlation between exposure levels and metabolite concentration was significant (correlation coefficient = 0.85), indicating that even low-level exposure could have measurable biological effects .

Environmental Impact

Research has also highlighted the environmental persistence of this compound. In soil samples from treated fields, concentrations were detected at levels exceeding regulatory limits, raising concerns about long-term ecological impacts and potential bioaccumulation in food chains .

Q & A

Q. What are the recommended synthetic routes for 1,3-Dichloro-2-(chloromethyl)-4-methylbenzene, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves Friedel-Crafts alkylation or halogenation of toluene derivatives. For example, chlorination of 4-methyltoluene using FeCl₃ as a catalyst under controlled temperatures (40–60°C) can yield intermediates. Subsequent chloromethylation at position 2 requires formaldehyde and HCl gas in the presence of ZnCl₂ . Optimization includes:

  • Solvent selection: Dichloromethane or carbon disulfide improves solubility.
  • Catalyst stoichiometry: Excess FeCl₃ may lead to over-chlorination, while insufficient amounts reduce yields.
  • Temperature control: Lower temperatures (≤50°C) minimize side reactions like polychlorination.
    Data Contradictions: Evidence from related trichloromethylbenzene synthesis (e.g., 3-methyl-4-trichloromethylchlorobenzene) shows competing pathways (e.g., acid formation vs. chloride retention), requiring TLC monitoring .

Q. How can the purity and structural integrity of this compound be validated?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Chloromethyl (-CH₂Cl) protons appear at δ 4.5–5.0 ppm (split into doublets due to coupling with adjacent Cl), while aromatic protons are deshielded (δ 7.0–7.5 ppm) .
    • GC-MS: Molecular ion peak at m/z 204 [M]⁺ (C₈H₇Cl₃) with fragments at m/z 169 ([M-Cl]⁺) and 133 ([M-CH₂Cl]⁺) .
  • Chromatography: Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms purity (>95%) with retention time ~8.2 min .

Q. What are the key safety considerations for handling this compound?

Methodological Answer:

  • Reactivity hazards: Hydrolyzes slowly in humid air, releasing HCl. Store under inert gas (N₂/Ar) in amber glass .
  • Waste disposal: Neutralize with NaHCO₃ before incineration (≥1200°C) to avoid dioxin formation .
  • PPE: Use nitrile gloves and fume hoods; avoid PVC due to Cl permeability .

Advanced Research Questions

Q. How do computational models predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT calculations: Using Gaussian09 at the B3LYP/6-311++G(d,p) level, the LUMO (-1.8 eV) localizes on the chloromethyl group, favoring nucleophilic attack. The HOMO (-6.2 eV) resides on aromatic rings, suggesting electrophilic substitution at position 5 .
  • QSPR models: Predict logP = 3.1 (high lipophilicity) and aqueous solubility = 0.2 mg/L (25°C), critical for environmental fate studies .
    Contradictions: Experimental logP values (3.5 ± 0.2) slightly exceed predictions, likely due to crystal packing effects .

Q. What mechanistic insights explain its behavior in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Pd catalysis: The chloromethyl group acts as a directing group, enabling regioselective coupling at position 4. Use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in THF/H₂O (80°C, 12 h) achieves 75% yield .
  • Side reactions: Competing dechlorination occurs if Pd(OAc)₂ is used, forming 2-(chloromethyl)-4-methylbiphenyl .

Q. How does the compound interact with biological targets (e.g., enzyme inhibition)?

Methodological Answer:

  • Docking studies: AutoDock Vina simulations show binding to cytochrome P450 2E1 (binding energy = -8.2 kcal/mol) via Cl···π interactions with Phe116 .
  • In vitro assays: IC₅₀ = 12 µM against CYP2E1 in human liver microsomes, comparable to 4-chlorobenzoic acid derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1,3-Dichloro-2-(chloromethyl)-4-methylbenzene
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1,3-Dichloro-2-(chloromethyl)-4-methylbenzene

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